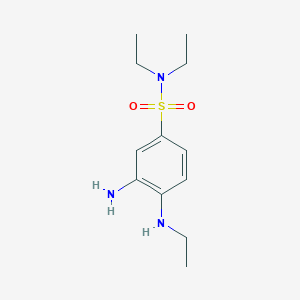

3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide typically involves the following steps:

Nitration: The starting material, N,N-diethylaniline, undergoes nitration to form 3-nitro-N,N-diethylaniline.

Reduction: The nitro group is then reduced to an amino group, yielding 3-amino-N,N-diethylaniline.

Sulfonation: The amino compound is sulfonated to introduce the sulfonamide group, forming 3-amino-N,N-diethylbenzenesulfonamide.

Alkylation: Finally, the compound undergoes alkylation with ethylamine to produce this compound.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using the same steps mentioned above but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions

3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfinamides and thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Synthesis of Azo Dyes

Overview:

The primary application of 3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide lies in its role as a diazo component in the synthesis of azo dyes. These dyes are characterized by their vibrant colors and are extensively used in industries such as textiles, printing, and food coloring due to their ability to bind effectively to different materials.

Chemical Reaction:

The synthesis process typically involves:

- Diazotization: The amine group of this compound is converted into a diazonium salt.

- Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound that has electron-donating substituents to form the azo dye.

Applications of Azo Dyes:

- Textiles: Used for dyeing fabrics due to their bright colors and durability.

- Food Industry: Employed as colorants in food products.

- Cosmetics: Incorporated into various cosmetic products for coloring purposes.

Potential Pharmaceutical Applications

Recent studies suggest that compounds structurally related to this compound may exhibit biological activities that warrant further investigation for pharmaceutical applications. For instance, derivatives of benzenesulfonamides have been explored for their inhibitory effects on carbonic anhydrases (CAs), which are important enzymes involved in various physiological processes .

Carbonic Anhydrase Inhibition:

Research indicates that 4-substituted diazobenzenesulfonamides, similar to this compound, show significant binding affinities towards multiple CA isoforms. This suggests potential therapeutic applications in treating conditions such as glaucoma and edema, where inhibition of CAs can be beneficial .

Mecanismo De Acción

The mechanism of action of 3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

3-(N,N-Diethylamino)acetanilide: Similar structure but lacks the sulfonamide group.

N,N-Diethyl-4-aminobenzenesulfonamide: Similar structure but lacks the ethylamino group.

Uniqueness

3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide is unique due to the presence of both the sulfonamide and ethylamino groups, which confer specific chemical and biological properties. This combination makes it a versatile compound for various research and industrial applications.

Actividad Biológica

3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide, often referred to as a sulfonamide compound, exhibits various biological activities that make it a subject of interest in pharmaceutical research. This article synthesizes findings from diverse studies to provide a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₉N₃O₂S

- Molecular Weight : 271.38 g/mol

- CAS Number : 737005-97-9

Research indicates that this compound acts primarily through the inhibition of specific enzymes and pathways:

- Carbonic Anhydrase Inhibition : This compound has been shown to bind effectively to various carbonic anhydrase (CA) isoforms, which are crucial for maintaining acid-base balance in biological systems. In particular, it exhibits high affinity for CA I and CA II, suggesting its potential as a therapeutic agent in conditions where modulation of these enzymes is beneficial .

- Antioxidant Activity : The compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to increased expression of antioxidant genes such as Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD). This mechanism suggests potential applications in oxidative stress-related diseases.

Pharmacological Effects

The compound has demonstrated several pharmacological effects in various studies:

- Antimicrobial Activity : In vitro studies have shown that derivatives of benzenesulfonamides exhibit significant antimicrobial properties against various bacterial strains. For instance, certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 6.63 mg/mL against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The compound has been tested for its anti-inflammatory properties using carrageenan-induced rat paw edema models. Compounds derived from this sulfonamide showed up to 94% inhibition of edema at specific time intervals .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various benzenesulfonamide derivatives, this compound was found to be particularly effective against Pseudomonas aeruginosa and Salmonella typhi, with MIC values indicating strong bactericidal properties .

Dosage and Administration

The efficacy of this compound varies with dosage, as evidenced by animal model studies where different doses were administered. For example, in mice treated with varying doses over a week, significant reductions in inflammatory markers were observed at higher concentrations.

Propiedades

IUPAC Name |

3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2S/c1-4-14-12-8-7-10(9-11(12)13)18(16,17)15(5-2)6-3/h7-9,14H,4-6,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDMVWHKXNLQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601219163 | |

| Record name | 3-Amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601219163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735322-67-5 | |

| Record name | 3-Amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=735322-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601219163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.